molecular formula C20H23N7O2S B6469410 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640953-96-2

6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6469410
CAS No.: 2640953-96-2
M. Wt: 425.5 g/mol
InChI Key: YDQMTNLTQAKFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a synthetic chemical hybrid scaffold designed for advanced pharmacological research. Its structure integrates a purine core, a piperazine linker, and a benzothiazole unit—motifs frequently encountered in medicinal chemistry for targeting purine-binding enzymes . The purine nucleus is a privileged structure in drug discovery, known to mimic adenine and guanine nucleotides, allowing it to interact with a wide array of cellular targets. Researchers can explore this compound's potential as an inhibitor or modulator of key enzyme families such as protein kinases and phosphodiesterases, which are critical in cellular signaling pathways . The incorporation of the piperazine group is a common strategy to enhance solubility and provide a vector for engaging with complementary regions of enzyme binding sites, particularly in kinases and G protein-coupled receptors (GPCRs) . Meanwhile, the 4-methoxy-benzothiazole moiety is a structural feature found in compounds with diverse biological activities. This molecular architecture makes 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine a versatile candidate for high-throughput screening, structure-activity relationship (SAR) studies, and as a starting point for the development of novel probes in cell biology and signal transduction research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-2-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2S/c1-28-11-10-27-13-23-17-18(21-12-22-19(17)27)25-6-8-26(9-7-25)20-24-16-14(29-2)4-3-5-15(16)30-20/h3-5,12-13H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQMTNLTQAKFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Comparative Data Table

Compound Name Piperazine Substituent N-9 Substituent Key Properties/Activity Reference
Target Compound 4-Methoxy-1,3-benzothiazole 2-Methoxyethyl N/A (Theoretical) N/A
8-(2-Cl-Ph)-9-(4-Cl-Ph)-6-[4-(BuSO₂)piperazine] Butylsulfonyl 4-Chlorophenyl MP 182–184°C, MS 545.5
PP17 4-Propoxyphenyl sec-Butyl Anticancer (MCF-7), apoptosis inducer
6-[4-(NO₆-hexanoyl)piperazine] Nitrooxyhexanoyl H Cardioprotective (PostC)
6-[4-(Pyrimidinyl)piperazine] 6-Cyclopropyl-2-methylpyrimidine H MW 336.4, synthetic accessibility

Preparation Methods

Purine Core Functionalization at Position 9

The 9-(2-methoxyethyl) group is introduced via alkylation of the purine nitrogen at position 9. This typically involves reacting 6-chloro-9H-purine with 2-methoxyethyl bromide or tosylate in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Elevated temperatures (60–80°C) and reaction times of 12–24 hours yield 9-(2-methoxyethyl)-6-chloro-9H-purine with reported yields of 65–78%.

Substitution at Position 6 with Piperazine

The chloro group at position 6 is displaced by piperazine through nucleophilic aromatic substitution. Reactions are conducted in refluxing ethanol or isopropanol, with excess piperazine (3–5 equivalents) to drive the reaction to completion. This step produces 6-(piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine, isolated in 70–85% yield after recrystallization from ethanol/water mixtures.

Synthesis of the Benzothiazole-Piperazine Moiety

The 4-methoxy-1,3-benzothiazol-2-yl group is synthesized separately and coupled to the piperazine ring before attachment to the purine core.

Benzothiazole Ring Formation

4-Methoxy-1,3-benzothiazole-2-amine is prepared via cyclization of 2-amino-4-methoxyphenyl disulfide with thiourea in acetic acid under reflux. Subsequent oxidation with hydrogen peroxide (H₂O₂) or potassium ferricyanide converts the amine to the thiazole ring, yielding 4-methoxy-1,3-benzothiazole-2-thiol.

Piperazine-Benzothiazole Coupling

The thiol group is substituted with piperazine using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) or via SNAr displacement in dimethyl sulfoxide (DMSO) at 100–120°C. This produces 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine, which is purified by column chromatography (silica gel, ethyl acetate/hexane).

Final Coupling of Purine and Benzothiazole-Piperazine

The purine and benzothiazole intermediates are coupled via a Buchwald-Hartwig amination or Ullmann-type reaction.

Palladium-Catalyzed Cross-Coupling

Using palladium(II) acetate (Pd(OAc)₂) and Xantphos as a ligand, 6-(piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine reacts with 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine in toluene at 110°C. Yields range from 55% to 68%, with residual palladium removed via chelating resins.

Copper-Mediated Coupling

Alternative methods employ copper(I) iodide (CuI) and trans-N,N′-dimethylcyclohexane-1,2-diamine as a ligand in dioxane at 100°C. This approach offers moderate yields (50–60%) but avoids palladium residues.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, catalyst loading, and temperature.

ParameterOptimal RangeImpact on Yield/Purity
Solvent (Alkylation)DMF or acetonitrileMaximizes nucleophilicity
Catalyst (Pd(OAc)₂)2–5 mol%Balances activity and cost
Temperature (Coupling)100–120°CAccelerates rate without decomposition
Reaction Time12–48 hoursEnsures completion

Purification and Characterization

Crude product is purified via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) or recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase). Structural validation employs:

  • NMR : Distinct signals for methoxyethyl protons (δ 3.2–3.5 ppm) and benzothiazole aromatic protons (δ 7.1–8.3 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 439.5 (M+H⁺).

Scalability and Industrial Considerations

Kilogram-scale synthesis requires adjustments:

  • Cost Reduction : Replacing Pd(OAc)₂ with cheaper CuI in coupling steps.

  • Solvent Recycling : DMF recovery via distillation improves sustainability.

  • Byproduct Management : Thiol byproducts are removed with activated charcoal.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)
Pd-Catalyzed Coupling55–68>98High
Cu-Mediated Coupling50–6095–97Moderate
Direct Alkylation45–5590–95Low

The palladium-catalyzed route remains preferred for high-purity applications, while copper-based methods suit cost-sensitive contexts .

Q & A

Q. Key Challenges :

  • Control competing side reactions (e.g., over-alkylation) by optimizing stoichiometry.
  • Ensure anhydrous conditions to prevent hydrolysis of methoxy groups .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

NMR :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzothiazole protons at δ 7.2–7.8 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .
  • DEPT-135 : Resolve quaternary carbons in the purine ring.

Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ at m/z ~495) .

HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Validation : Cross-reference data with structurally analogous benzothiazole-purine hybrids (e.g., shift patterns in ).

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:
Contradictions (e.g., variable IC₅₀ values across assays) often arise from:

Assay Conditions :

  • Compare buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) affecting solubility .
  • Control redox-active cofactors (e.g., NADPH) in enzyme assays .

Target Selectivity :

  • Use competitive binding assays (SPR or fluorescence polarization) to differentiate off-target effects .

Data Normalization :

  • Include internal controls (e.g., staurosporine for kinase inhibition) to standardize activity metrics .

Case Study : A 20% discrepancy in IC₅₀ against kinase X was traced to DMSO concentration variations (1% vs. 0.5%) .

Advanced: What strategies optimize the compound’s pharmacokinetic (PK) profile?

Methodological Answer:

Solubility Enhancement :

  • Introduce PEGylated analogs (e.g., replace 2-methoxyethyl with PEG-2-ethyl) to improve aqueous solubility .
  • Test co-solvents (e.g., cyclodextrins) in preclinical formulations .

Metabolic Stability :

  • Use liver microsome assays (human vs. rodent) to identify metabolic hotspots (e.g., piperazine N-oxidation). Mitigate via fluorination or methyl blocking .

BBB Penetration :

  • LogP optimization: Aim for 2–3 via substituent tuning (e.g., replace methoxy with trifluoromethoxy) .

Data-Driven Example : A 1.5-fold increase in half-life (t₁/₂) was achieved by replacing the benzothiazole methoxy with a methylsulfonyl group .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

Core Modifications :

  • Vary purine substituents (e.g., 8-chloro vs. 8-methyl) to probe steric effects .
  • Replace benzothiazole with benzoxazole to assess electronic impacts .

Piperazine Substitutions :

  • Test acylated (e.g., acetyl, trifluoroacetyl) vs. alkylated (e.g., methyl, ethyl) piperazines to modulate lipophilicity .

High-Throughput Screening (HTS) :

  • Use fragment-based libraries to identify synergistic substituents (e.g., 2-furyl groups enhancing kinase inhibition ).

Validation : Correlate activity data (IC₅₀, Ki) with computational models (e.g., molecular docking on kinase ATP-binding pockets ).

Basic: What are the primary hazards and safety protocols for handling this compound?

Methodological Answer:

Hazard Classification :

  • Acute toxicity (Oral, Category 4), skin corrosion (Category 2), and respiratory irritation (Category 3) .

Safety Protocols :

  • Use PPE (nitrile gloves, lab coat) and work in a fume hood.
  • In case of exposure: Rinse eyes with water for 15 minutes; administer activated charcoal if ingested .

Waste Disposal :

  • Neutralize with 10% acetic acid before incineration .

Advanced: How to address stability issues during long-term storage?

Methodological Answer:

Degradation Pathways :

  • Hydrolysis of methoxy groups under acidic conditions (monitor via TLC/HPLC) .
  • Photooxidation of benzothiazole (store in amber vials at -20°C) .

Stabilization Strategies :

  • Lyophilize with cryoprotectants (e.g., trehalose) for solid-state storage.
  • Use antioxidant additives (e.g., BHT) in solution formulations .

Case Study : A 10% loss in potency over 6 months was mitigated by replacing the methoxyethyl group with a cyclopropylmethyl moiety .

Advanced: What computational tools predict binding modes with biological targets?

Methodological Answer:

Docking Software :

  • Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., purine N7 hydrogen bonding with kinase hinge region) .

MD Simulations :

  • Run 100-ns simulations in GROMACS to assess binding stability (e.g., piperazine flexibility in solvent-exposed pockets) .

QSAR Models :

  • Train Random Forest models on IC₅₀ data from analogs to prioritize substituents .

Validation : Compare predicted vs. experimental ΔG values (RMSD < 2.0 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.